molecular formula C7H12BrNO B2629698 3-(Bromomethyl)azepan-2-one CAS No. 2092612-38-7

3-(Bromomethyl)azepan-2-one

Cat. No.: B2629698
CAS No.: 2092612-38-7
M. Wt: 206.083
InChI Key: ZXVHHQWEZYZWSK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)azepan-2-one is a seven-membered heterocyclic compound containing a bromomethyl group attached to the azepan-2-one ring. It has the molecular formula C7H12BrNO and a molecular weight of 206.08 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)azepan-2-one typically involves the bromination of azepan-2-one. One common method is the reaction of azepan-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)azepan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The azepan-2-one ring can also undergo transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)azepan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Iodomethyl)azepan-2-one: Contains an iodomethyl group, exhibiting different reactivity due to the nature of the halogen.

    Azepan-2-one: Lacks the bromomethyl group, serving as a simpler analog.

Uniqueness

3-(Bromomethyl)azepan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(bromomethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-5-6-3-1-2-4-9-7(6)10/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVHHQWEZYZWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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